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molecular formula C13H13NO B1347029 4-Cyano-4-phenylcyclohexanone CAS No. 25115-74-6

4-Cyano-4-phenylcyclohexanone

Cat. No. B1347029
M. Wt: 199.25 g/mol
InChI Key: GKXOABVSZWCJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978044

Procedure details

In a flask they were introduced successively under nitrogen atmosphere 179.7 g of sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate, 450 ml water, 450 ml acetic acid then 180 ml hydrochloric acid. It appears a milky suspension which is heated to reflux under stirring. After 5 hours heating the evolution of carbon dioxide has ceased and a green homogeneous solution is obtained. After reverting to room temperature this solution is carefully neutralized by adding a 5 N solution of sodium hydroxide while maintaining the inner temperature at about 20° by means of a iced water bath.
Name
sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate
Quantity
179.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:7][C:6]([O-:9])=[C:5](C(OC)=O)[CH2:4]1)#[N:2].[Na+].Cl.C(=O)=O.[OH-].[Na+]>C(O)(=O)C.O>[C:14]1([C:3]2([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate
Quantity
179.7 g
Type
reactant
Smiles
C(#N)C1(CC(=C(CC1)[O-])C(=O)OC)C1=CC=CC=C1.[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
a green homogeneous solution is obtained
CUSTOM
Type
CUSTOM
Details
After reverting to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature at about 20° by means of a iced water bath

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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